1-(4-Isopropyl-phenyl)-ethane-1,2-diamine
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Overview
Description
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine is an organic compound characterized by the presence of an isopropyl group attached to a phenyl ring, which is further connected to an ethane-1,2-diamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine typically involves multi-step organic reactions. One common method includes the nitration of 4-isopropylphenyl followed by reduction to form the corresponding amine. This amine is then subjected to further reactions to introduce the ethane-1,2-diamine group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the desired transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or nitriles under specific conditions.
Reduction: Reduction reactions can further modify the amine groups to form secondary or tertiary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imines, while substitution can introduce halogenated derivatives .
Scientific Research Applications
1-(4-Isopropyl-phenyl)-ethane-1,2-diamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a building block for pharmaceutical compounds.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, modulating their activity and resulting in therapeutic effects .
Comparison with Similar Compounds
- 1-(4-Butoxy-phenyl)-ethane-1,2-diamine
- 1-(2-Trifluoromethyl-phenyl)-ethane-1,2-diamine
- 4,4′-Bis-{1-(2,6-diisopropyl-phenyl)}-1,2,3-triazole
Comparison: Compared to these similar compounds, 1-(4-Isopropyl-phenyl)-ethane-1,2-diamine is unique due to its specific structural features, such as the isopropyl group on the phenyl ring. This structural uniqueness can influence its reactivity and the types of interactions it can participate in, making it a valuable compound for targeted applications .
Properties
Molecular Formula |
C11H18N2 |
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Molecular Weight |
178.27 g/mol |
IUPAC Name |
1-(4-propan-2-ylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-8(2)9-3-5-10(6-4-9)11(13)7-12/h3-6,8,11H,7,12-13H2,1-2H3 |
InChI Key |
HXPNABRPCXFBBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(CN)N |
Origin of Product |
United States |
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